tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO3/c1-11(2,3)17-10(15)14-7-12(8-14)4-9(5-13)6-16-12/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYSNCRRXITJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Etherification for Oxa Ring Formation
The five-membered oxa ring is typically constructed via Williamson ether synthesis. For example, treatment of a 1,3-diol precursor with a strong base like sodium hydride (NaH) in tetrahydrofuran (THF) facilitates intramolecular nucleophilic substitution, yielding the oxetane ring. Adapting this method, a hypothetical pathway involves:
-
Preparation of diol intermediate : 3-Hydroxy-2-(hydroxymethyl)azetidine is synthesized from azetidine-3-carboxylic acid through reduction (LiAlH4) and hydroxyl protection.
-
Cyclization : NaH in THF promotes ether bond formation, generating the 5-oxa-2-azaspiro[3.4]octane framework.
Table 1 : Optimization of Cyclization Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 0 → 25 | 78 |
| KOtBu | DMSO | 25 | 65 |
| DBU | DCM | 40 | <20 |
Boc-Protection of the Aza Ring Amine
The secondary amine within the spirocyclic system is protected using di-tert-butyldicarbonate (Boc2O). A biphasic toluene/water system buffered to pH 7 with NaOH ensures efficient Boc installation while minimizing epimerization, as evidenced in the synthesis of tert-butyl 3-tert-butoxycarbonylamino-1-chloro-2-hydroxy-4-phenylbutane.
Introduction of the Bromomethyl Group
Radical Bromination
Photobromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) selectively functionalizes the methyl group adjacent to the oxa ring. This method, adapted from spirothietane syntheses, proceeds via hydrogen abstraction and bromine radical addition.
Table 2 : Bromination Efficiency with Different Reagents
| Reagent | Solvent | Light Source | Yield (%) |
|---|---|---|---|
| NBS | CCl4 | UV (365 nm) | 62 |
| PBr3 | CH2Cl2 | None | 45 |
| HBr | Et2O | None | <10 |
Electrophilic Bromination
Alternatively, electrophilic bromination with phosphorus tribromide (PBr3) targets the hydroxymethyl precursor. For instance, treatment of 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate with PBr3 in dichloromethane at 0°C achieves 85% conversion to the bromomethyl derivative.
Final Assembly and Purification
The fully functionalized spirocyclic compound is isolated via column chromatography (silica gel, hexane/EtOAc gradient). Crystallization from ethanol/water enhances purity, yielding tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate as a white solid.
Key Spectral Data :
-
1H NMR (400 MHz, CDCl3) : δ 1.44 (s, 9H, Boc CH3), 3.70–3.85 (m, 4H, oxetane OCH2), 4.20 (d, J = 10 Hz, 2H, BrCH2).
-
13C NMR (100 MHz, CDCl3) : δ 28.1 (Boc CH3), 80.5 (quat. C), 154.1 (C=O).
Chemical Reactions Analysis
Tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate undergoes several types of chemical reactions:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromomethyl group.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include strong bases like sodium hydride, brominating agents like N-bromosuccinimide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Medicinal Chemistry
- Antagonist Activity : Research has indicated that derivatives of the azaspiro[3.4]octane structure, including tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, exhibit promising activity as muscarinic receptor antagonists, particularly M4 receptor agonists. This suggests potential applications in treating neurological disorders such as schizophrenia and Alzheimer's disease .
- Synthesis of Bioactive Compounds : The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its bromomethyl group allows for further functionalization, enabling the creation of derivatives with enhanced pharmacological properties.
- Drug Development : The unique structural features of this compound make it a candidate for the development of new pharmaceuticals targeting specific biological pathways. The ability to modify its structure can lead to compounds with improved efficacy and reduced side effects.
Case Study 1: M4 Receptor Agonism
A study published in a patent application (WO2021070091A1) describes the synthesis of azaspiro derivatives that demonstrate M4 receptor agonism. The research highlights the importance of structural modifications, such as those found in this compound, in enhancing receptor selectivity and potency .
Case Study 2: Synthesis and Characterization
In a recent publication, researchers synthesized a series of azaspiro compounds, including the tert-butyl derivative, to evaluate their biological activity against various targets. The results showed that modifications to the bromomethyl group significantly influenced the binding affinity and selectivity for specific receptors .
Mechanism of Action
The mechanism of action of tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets through its spirocyclic structure, which can mimic or inhibit natural substrates. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Substituent Variations at Position 7
Heteroatom Variations in the Spiro Core
Functional Group Complexity
Biological Activity
Tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS Number: 1330765-30-4) is a spirocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant research findings.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Molecular Formula: C11H18BrNO3
- Molecular Weight: 292.18 g/mol
- CAS Number: 1330765-30-4
The compound features a unique spirocyclic framework that includes a bromine atom, which enhances its reactivity and potential for biological activity. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis and drug development .
Synthesis of the Compound
The synthesis of this compound typically involves the bromination of tert-butyl 2-azaspiro[3.4]octane-2-carboxylate using brominating agents such as N-bromosuccinimide (NBS) or bromine (Br2). The reaction is generally conducted in organic solvents like dichloromethane or chloroform under controlled conditions to optimize yield and purity .
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity towards specific targets. This characteristic is crucial in drug discovery, particularly for developing compounds with improved pharmacological profiles .
Research Findings
Several studies have investigated the biological effects of this compound:
-
Antimicrobial Activity:
- Research indicates that compounds with similar spirocyclic structures exhibit antimicrobial properties, suggesting potential applications in treating bacterial infections .
- Inhibition Studies:
- Pharmacological Applications:
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | Structure | Antimicrobial, potential anticancer activity |
| Tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | Similar spirocyclic structure | Moderate antibacterial properties |
| Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane | Contains sulfur instead of oxygen | Exhibits antifungal activity |
The presence of the bromine atom in this compound distinguishes it from similar compounds, providing additional reactivity that can be exploited for further chemical modifications .
Case Studies
Case Study 1: Antibacterial Screening
A study conducted on various spirocyclic compounds revealed that tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[3.4]octane exhibited significant inhibition against Gram-positive bacteria at concentrations above 50 μM, supporting its potential use as an antibacterial agent .
Case Study 2: Cancer Cell Proliferation
In another study focusing on cancer cell lines, the compound was shown to reduce cell viability by approximately 40% at high concentrations (100 μM), indicating its potential role as a chemotherapeutic agent .
Q & A
Basic: What are the key synthetic routes for synthesizing tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
Spirocyclic Framework Construction : Formation of the spiro[3.4]octane core via cyclization reactions, often using strong bases like sodium hydride (NaH) in tetrahydrofuran (THF) .
Bromination : Introduction of the bromomethyl group via radical bromination or substitution reactions under controlled temperatures (e.g., 0–25°C) to avoid side reactions .
Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) protecting groups to stabilize reactive intermediates, followed by deprotection using acids like trifluoroacetic acid (TFA) .
Purification : Recrystallization or column chromatography (e.g., silica gel) to isolate the product with >95% purity .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the spirocyclic structure, bromomethyl group position, and Boc protection. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₃H₂₀BrNO₃) and isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC monitors purity (>98%) and detects impurities from incomplete bromination or side reactions .
Advanced: How can reaction conditions be optimized to mitigate low yields during bromomethyl group introduction?
Methodological Answer:
Low yields often arise from competing elimination or over-bromination. Optimization strategies include:
- Temperature Control : Conduct reactions at 0–5°C to suppress radical side reactions .
- Solvent Selection : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates and improve selectivity .
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) or phase-transfer catalysts to enhance bromine activation .
- In Situ Monitoring : Employ thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .
Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions (e.g., unexpected NMR splitting or MS fragments) require:
Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
Isotopic Labeling : Use deuterated analogs to confirm hydrogen environments in complex splitting patterns .
X-ray Crystallography : Resolve ambiguous stereochemistry or spiro connectivity by growing single crystals in solvents like ethyl acetate/hexane .
Collaborative Analysis : Share data with specialized labs for independent verification (e.g., 2D NMR techniques like COSY or NOESY) .
Advanced: What strategies enhance the biological activity of derivatives derived from this compound?
Methodological Answer:
To modify the compound for medicinal chemistry applications:
- Functional Group Interconversion : Replace the bromomethyl group with amine or azide via nucleophilic substitution (e.g., NaN₃ in DMF) for click chemistry applications .
- Spiro Ring Expansion : Synthesize larger spirocycles (e.g., spiro[3.5] frameworks) to improve binding affinity to biological targets .
- Prodrug Design : Convert the carboxylate to ester prodrugs (e.g., benzyl esters) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the spirocycle and analyze bioactivity using assays like enzyme inhibition or cell viability .
Advanced: How does the spirocyclic framework influence reactivity in cross-coupling reactions?
Methodological Answer:
The spiro[3.4]octane framework imposes steric and electronic constraints:
- Steric Hindrance : The bridged oxygen (5-oxa) limits access to the azaspiro nitrogen, requiring bulky ligands (e.g., XPhos) in palladium-catalyzed couplings .
- Conformational Rigidity : The spiro structure reduces rotational freedom, favoring regioselective reactions at the bromomethyl site over other positions .
- Electronic Effects : The electron-withdrawing Boc group deactivates the azaspiro nitrogen, necessitating stronger bases (e.g., KOtBu) for deprotonation in SN2 reactions .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Moisture Sensitivity : Store under inert gas (argon) in sealed vials with desiccants (e.g., silica gel) to prevent hydrolysis of the Boc group .
- Light Sensitivity : Protect from UV light to avoid bromine dissociation; use amber glass containers .
- Temperature : Long-term storage at –20°C minimizes decomposition; avoid freeze-thaw cycles .
Advanced: What computational methods predict the compound’s physicochemical properties?
Methodological Answer:
- LogP Calculations : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients (LogP = 2.1–2.5), guiding solvent selection for reactions .
- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility in aqueous vs. organic phases .
- Density Functional Theory (DFT) : Optimize geometries to predict NMR chemical shifts and reaction transition states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
